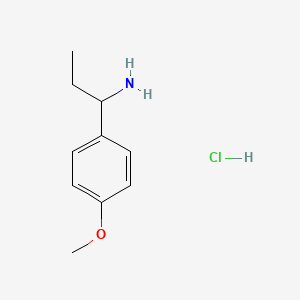

1-(4-Methoxyphenyl)propan-1-amine hydrochloride

CAS No.: 233608-13-4

Cat. No.: VC2805799

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 233608-13-4 |

|---|---|

| Molecular Formula | C10H16ClNO |

| Molecular Weight | 201.69 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H |

| Standard InChI Key | MEPAINWSSZGNKL-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=C(C=C1)OC)N.Cl |

| Canonical SMILES | CCC(C1=CC=C(C=C1)OC)N.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(4-Methoxyphenyl)propan-1-amine hydrochloride consists of a 4-methoxyphenyl ring connected to a propan-1-amine group, with the amine group protonated and stabilized by a chloride counterion. The compound contains a chiral center at the carbon connecting the aromatic ring and the amine group, resulting in two possible enantiomeric forms. The methoxy group (-OCH₃) at the para position of the phenyl ring contributes to the compound's electronic properties and reactivity patterns, while the propyl chain provides hydrophobicity and structural flexibility.

The molecular structure plays a critical role in determining the compound's biological activity, as the spatial arrangement of functional groups affects its interaction with biological targets. The presence of the methoxy group particularly influences its lipophilicity and membrane permeability, important factors in drug development contexts.

Physical and Chemical Properties

1-(4-Methoxyphenyl)propan-1-amine hydrochloride demonstrates specific physical and chemical properties relevant to its research applications. Table 1 summarizes the key physical and chemical characteristics of this compound.

Table 1: Physical and Chemical Properties of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride

The compound's hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, making it more suitable for biological assays and pharmaceutical formulations. The crystalline nature of the salt form also contributes to its stability during storage and handling .

Synthesis and Preparation Methods

Synthetic Routes

Multiple synthetic approaches have been reported for the preparation of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, with particular emphasis on stereoselective methods to obtain the desired enantiomers. One described approach involves the reduction of a corresponding nitro compound or the reductive amination of a suitable aldehyde. More detailed synthetic routes have been documented in patents, outlining specific reaction conditions and reagents.

A patent describes an efficient synthesis of the S-enantiomer through a multi-step process starting from 4-methoxyphenylacetic acid (compound 2). The synthesis proceeds through conversion to an acid chloride using oxalyl chloride, followed by reaction with lithium salt of (S)-4-benzyl-2-oxazolidinone at -78°C to form 4-(S)-benzyl-3-(4-methoxy)phenylacetyl-2-oxazolidinone (compound 3). This intermediate undergoes alkylation with methyl iodide in the presence of LiHMDS to yield (2S, 4S)-4-benzyl-3-(1-oxo-2-(4-methoxyphenyl)propyl)-2-oxazolidinone (compound 4), which is subsequently converted to the desired (S)-1-(4-Methoxyphenyl)ethylamine through reactions with LiOH .

Alternative Synthesis Methods

Alternative methods for synthesizing the compound with varying degrees of efficiency and stereoselectivity have been reported. One approach involves the condensation of 4-methoxy acetophenone with (S)-(-)-α-methylbenzylamine to form an imine intermediate, which is subsequently reduced to yield the desired amine product .

Another alternative method described in the patent literature starts with forming an imine by condensing 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid in toluene. After azeotropic removal of water using a Dean-Stark trap, the resulting imine is reduced under hydrogen atmosphere using Pd/C catalyst. The reduced product is then treated with p-toluenesulfonic acid to form a salt, which undergoes subsequent transformations to yield the final (S)-1-(4-Methoxyphenyl)ethylamine hydrochloride .

Biological Activities and Applications

Antioxidant Properties

Compounds containing phenyl groups, such as 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, have demonstrated antioxidant activities. These properties are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The methoxy group at the para position likely contributes to this antioxidant activity by stabilizing free radicals through resonance effects and electron donation.

The antioxidant potential of such compounds makes them candidates for research into conditions associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. The specific mechanisms through which 1-(4-Methoxyphenyl)propan-1-amine hydrochloride exerts its antioxidant effects may involve scavenging of reactive oxygen species, chelation of transition metal ions, or modulation of cellular antioxidant defense systems.

Medicinal Chemistry Applications

Beyond its antioxidant and anticancer potential, 1-(4-Methoxyphenyl)propan-1-amine hydrochloride has significant applications in medicinal chemistry and organic synthesis. The compound's structure, featuring a primary amine group and a methoxyphenyl moiety, makes it a valuable building block for the synthesis of more complex bioactive molecules, including pharmaceutical intermediates and final drug substances.

The chirality of the molecule is particularly important in pharmaceutical applications, as different enantiomers may exhibit distinct biological activities, pharmacokinetic profiles, and safety characteristics. This stereochemical specificity is increasingly recognized as a critical factor in drug development, with regulatory requirements often specifying the stereochemical purity of chiral drug substances.

Comparison of Enantiomers

Physical and Chemical Similarities

The (R)- and (S)-enantiomers of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride share identical physical and chemical properties in achiral environments due to their identical molecular structures, differing only in the spatial arrangement of atoms around the chiral carbon. Both enantiomers have the same molecular formula (C₁₀H₁₆ClNO), molecular weight (201.69 g/mol), melting point, solubility characteristics, and spectroscopic features in achiral contexts.

Despite these similarities, the enantiomers can be distinguished through techniques that rely on their interaction with other chiral molecules or environments. Chiral chromatography, particularly HPLC with chiral stationary phases, is commonly employed to separate and quantify the enantiomers . Additionally, polarimetry measures the optical rotation of plane-polarized light by the compounds, with the (S)-enantiomer showing a specific rotation [α]²⁵ of +79° (c=0.25 in MeOH) .

Chemical Stability and Reactivity

Stability Characteristics

The hydrochloride salt form of 1-(4-Methoxyphenyl)propan-1-amine demonstrates enhanced stability compared to the free base form, particularly under storage conditions. The salt formation stabilizes the reactive primary amine group, reducing its susceptibility to oxidation, degradation, and undesired reactions. This stability advantage is one of the primary reasons for preferring the hydrochloride salt form in research and pharmaceutical applications.

The crystalline nature of the hydrochloride salt further contributes to its stability, providing a well-ordered solid-state structure that is less prone to degradation compared to amorphous forms. The melting point range of 178.2-180.0°C for the (S)-enantiomer hydrochloride salt indicates a relatively high thermal stability, which is advantageous for processing and formulation purposes .

Reactivity Patterns

As a primary amine derivative, 1-(4-Methoxyphenyl)propan-1-amine hydrochloride can participate in various chemical reactions characteristic of amine functional groups. Upon conversion to the free base form, the primary amine can react as a nucleophile in acylation, alkylation, and condensation reactions, making it a versatile building block in organic synthesis.

The methoxy group at the para position of the phenyl ring influences the electronic properties of the aromatic system, potentially affecting the reactivity of the amine group through electronic effects. The methoxy substituent typically increases electron density in the aromatic ring through resonance, which can indirectly influence the nucleophilicity of the amine group and its participation in various reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume